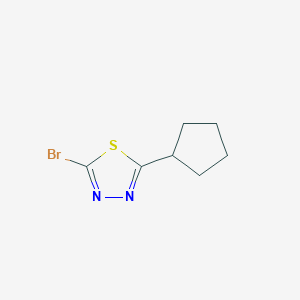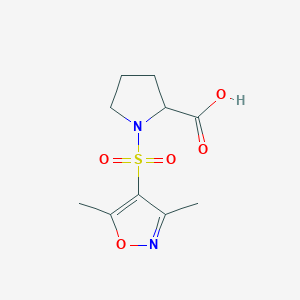
1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The isoxazole ring in this compound is substituted with two methyl groups and a sulfonyl group . The molecule also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The pyrrolidine ring is substituted with a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition of nitrile oxides with alkynes . The pyrrolidine ring could potentially be formed through a variety of methods, including cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The isoxazole ring and the pyrrolidine ring would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The isoxazole ring could potentially undergo reactions at the nitrogen or oxygen atoms, or at the carbon atoms adjacent to them . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms adjacent to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the carboxylic acid group could make the compound acidic, and the presence of the sulfonyl group could make it a good leaving group in certain reactions .Applications De Recherche Scientifique
Novel Synthesis and Impurities in Pharmaceuticals
1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid may have relevance in the study of pharmaceuticals, particularly regarding the synthesis of omeprazole, a proton pump inhibitor. Research on the novel synthesis methods and pharmaceutical impurities associated with proton pump inhibitors could provide insights into the development of similar drugs, potentially implicating the role of the compound . This research may also involve understanding the impurities that may arise during the synthesis process and how they can be utilized for further studies (S. Saini et al., 2019).
Environmental Persistence and Bioaccumulation
Another potential application of this compound could be in the study of perfluorinated acids, including perfluorinated carboxylates and sulfonates. These substances are known for their environmental persistence and have been detected in various wildlife, raising concerns about bioaccumulation. Research in this domain often focuses on understanding the differences in partitioning behavior between perfluorinated acids and other persistent lipophilic compounds. This knowledge could be crucial in classifying the bioaccumulation potential of such compounds according to regulatory criteria (J. Conder et al., 2008).
Biodegradation and Environmental Fate
The compound might also be relevant in studies focusing on the biodegradation and environmental fate of polyfluoroalkyl chemicals. Research in this area typically involves examining microbial degradation pathways, half-lives of precursors, defluorination potential, and the identification of novel degradation intermediates and products. Understanding the environmental biodegradability of important precursors such as fluorotelomer-based compounds is crucial for evaluating their environmental impact (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Functional Chemical Groups in CNS Drug Synthesis
Exploration of functional chemical groups that can serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity is another potential research application. This includes studying heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen, and their influence on the CNS ranging from depression to convulsion. Understanding the roles of these functional groups could inform the synthesis of novel CNS drugs (S. Saganuwan, 2017).
Understanding Biocatalyst Inhibition by Carboxylic Acids
The compound may be studied in the context of biocatalyst inhibition by carboxylic acids. Such acids can inhibit engineered microbes used for the fermentative production of biorenewable chemicals. Research focuses on understanding the mechanisms of this inhibition, which may involve damage to the cell membrane and a decrease in microbial internal pH. Identifying strategies to increase microbial robustness against such inhibitors is crucial for improving industrial biocatalyst performance (L. Jarboe et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-6-9(7(2)17-11-6)18(15,16)12-5-3-4-8(12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHCNDLCRKFZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate](/img/structure/B2424800.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2424803.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424804.png)
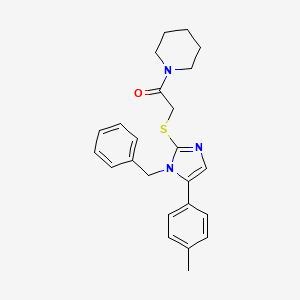
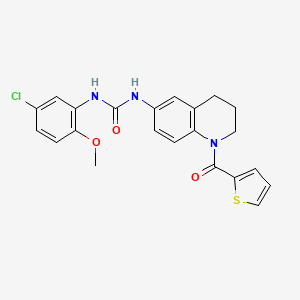
![3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(4-ethylbenzyl)propanamide](/img/structure/B2424810.png)
![9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B2424811.png)

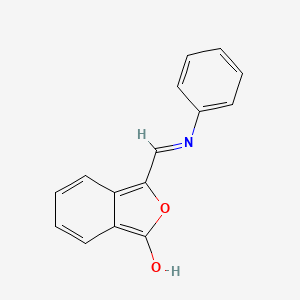
![N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424818.png)
